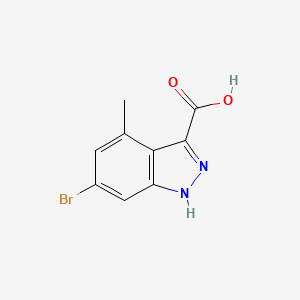

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

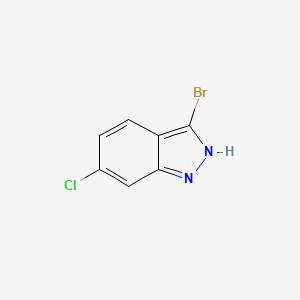

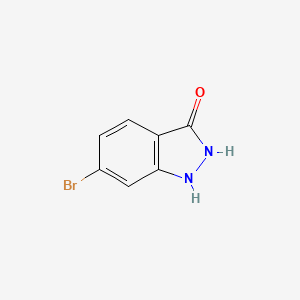

The compound "5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of substituents like bromophenyl and trifluoromethyl groups can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential applications.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. In the case of bromophenyl and trifluoromethyl substituted pyrazoles, specific starting materials and reaction conditions are chosen to incorporate these groups into the final structure. The synthesis process is often followed by purification and characterization using techniques such as NMR, IR, and X-ray diffraction to confirm the structure of the synthesized compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the one , can be determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. Additionally, computational methods such as Density Functional Theory (DFT) calculations can be used to predict and analyze the molecular geometry, electronic structure, and various molecular properties. Hirshfeld surface analysis and DFT calculations can also reveal information about intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for understanding the stability and behavior of the compound in the solid state .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions, additions, and cycloadditions, depending on the nature of the substituents and reaction conditions. The presence of a bromophenyl group can make the compound a suitable candidate for further functionalization through palladium-catalyzed cross-coupling reactions. The trifluoromethyl group can influence the electron density and reactivity of the pyrazole ring, potentially leading to unique reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electronegative substituents such as trifluoromethyl can affect the compound's dipole moment, acidity, and overall molecular stability. Spectroscopic techniques like FT-IR and NMR provide insights into the vibrational and electronic properties of the compound, while thermogravimetric analysis can give information about its thermal stability. The solvatochromic behavior of pyrazole derivatives can be studied to understand the effect of solvent polarity on their photophysical properties . Additionally, computational studies can predict properties such as HOMO-LUMO gaps, molecular electrostatic potential, and non-linear optical properties, which are important for applications in materials science and pharmaceuticals .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Heterocyclic Chemistry

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole serves as a pivotal building block in the synthesis of heterocyclic compounds. Its unique structure facilitates the creation of diverse heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The compound's reactivity under mild conditions opens pathways for generating versatile cynomethylene dyes from amines, α-aminocarboxylic acids, phenols, and other precursors, highlighting its significance in dye synthesis and heterocyclic chemistry advancements (Gomaa & Ali, 2020).

Medicinal Chemistry

In medicinal chemistry, the trifluoromethylpyrazole moiety, a core part of 5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, has garnered attention for its anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly impacts the activity profile of these compounds. This underscores the importance of trifluoromethylpyrazoles in the development of novel anti-inflammatory and antibacterial agents, offering insights for medicinal chemists in their quest for drugs with better efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Organometallic and Coordination Chemistry

The compound's versatility extends into organometallic and coordination chemistry, particularly within Group 5 metal complexes. Hydridotris(pyrazolyl)borates incorporating this structure exhibit potential in modeling metalloprotein interactions and developing new organometallic chemistry. This includes exploring the physico-chemical properties of vanadium complexes and advancing the chemistry of niobium and tantalum complexes, indicating a promising area for further research in organometallic catalysts and bioinorganic models (Etienne, 1996).

Safety And Hazards

Like all chemicals, pyrazole and trifluoromethyl compounds should be handled with care. They should be stored in a cool, dry place, away from heat and open flames. Direct contact with the skin or eyes should be avoided3.

Direcciones Futuras

Given the wide range of biological activities exhibited by pyrazole and trifluoromethyl compounds, there is considerable interest in developing new drugs based on these structures. Future research will likely focus on the design and synthesis of novel pyrazole and trifluoromethyl compounds with improved potency, selectivity, and pharmacokinetic properties1.

Propiedades

IUPAC Name |

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF3N2/c1-17-9(6-10(16-17)11(13,14)15)7-4-2-3-5-8(7)12/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDUPCWWWMHDRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640365 |

Source

|

| Record name | 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

CAS RN |

906352-89-4 |

Source

|

| Record name | 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.